molecular formula C18H16F3NO B12535208 2-Azetidinone, 3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]- CAS No. 681122-61-2

2-Azetidinone, 3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]-

Cat. No.: B12535208
CAS No.: 681122-61-2
M. Wt: 319.3 g/mol
InChI Key: VMGSPOANVZRDGG-UHFFFAOYSA-N
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Description

2-Azetidinone, 3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]- is a compound belonging to the class of azetidinones, which are four-membered lactams. This compound is notable for its structural complexity and the presence of a trifluoromethyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinone, 3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-amino acid derivative with a suitable electrophile to form the azetidinone ring. The reaction conditions often include the use of catalysts such as molecular iodine and microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. The choice of solvents, temperature, and pressure conditions are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Azetidinone, 3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Azetidinone, 3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Azetidinone, 3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The azetidinone ring can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. This inhibition can disrupt essential biological pathways, making the compound effective in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 2-Azetidinone, 3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]- imparts unique electronic and steric properties, making it distinct from other azetidinones.

Properties

CAS No.

681122-61-2

Molecular Formula

C18H16F3NO

Molecular Weight

319.3 g/mol

IUPAC Name

3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]azetidin-2-one

InChI

InChI=1S/C18H16F3NO/c1-17(2)15(12-8-10-13(11-9-12)18(19,20)21)22(16(17)23)14-6-4-3-5-7-14/h3-11,15H,1-2H3

InChI Key

VMGSPOANVZRDGG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F)C

Origin of Product

United States

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